molecular formula C5H5BClNO2 B1586372 2-Chloropyridine-3-boronic acid CAS No. 381248-04-0

2-Chloropyridine-3-boronic acid

Cat. No. B1586372
M. Wt: 157.36 g/mol
InChI Key: VRDAOVQZVXYRNH-UHFFFAOYSA-N
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Description

2-Chloropyridine-3-boronic acid (2-CPBA) is an important synthetic reagent used in the synthesis of various organic compounds. It is a versatile reagent that can be used in a variety of reactions and is widely used in the fields of medicinal chemistry and organic synthesis.

Scientific Research Applications

  • Synthesis of Et canthinone-3-carboxylates : This compound is used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .

  • Preparation of arylmethylpyrrolidinylmethanols and amine derivatives : It’s used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA followed by Suzuki reaction with halides or amination with amines .

  • Preparation of arylazabicyclooctane derivatives : This compound is used in the preparation of arylazabicyclooctane derivatives as potential arginine vasopressin receptor antagonists .

  • Regioselective preparation of halo-oligopyridines and oligopyridines : It’s used in the regioselective preparation of halo-oligopyridines and oligopyridines by the Suzuki-Miyaura cross-coupling reaction .

  • Synthesis of biaryl compounds : 2-Chloropyridine-3-boronic acid can be used in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds . Biaryl compounds are important in the pharmaceutical industry and in materials science.

  • Synthesis of heterocyclic compounds : This compound can also be used in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in medicinal chemistry due to their biological activity.

properties

IUPAC Name

(2-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDAOVQZVXYRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376378
Record name (2-Chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyridine-3-boronic acid

CAS RN

381248-04-0
Record name (2-Chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyridine-3-boronic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JWE Weiss, DL Bryce - The Journal of Physical Chemistry A, 2010 - ACS Publications
… The five boronic acids [2-(tert-butyldimethylsilyloxy)naphthalene-6-boronic acid (1), 2,6-dibromophenylboronic acid (2), 2-chloropyridine-3-boronic acid (3), 2-(hydroxymethyl)…
Number of citations: 76 pubs.acs.org
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org
MC Enright - 2023 - search.proquest.com
Transition metal chemistry has revolutionized the modern world. However, some of the most important catalytic transformations rely on scarce and expensive precious metals with high …
Number of citations: 0 search.proquest.com
BL Hodous, SD Geuns-Meyer, PE Hughes… - Journal of medicinal …, 2007 - ACS Publications
Inhibition of angiogenesis is a promising and clinically validated approach for limiting tumor growth and survival. The receptor tyrosine kinase Tie-2 is expressed almost exclusively in …
Number of citations: 116 pubs.acs.org
YTA Wong, DL Bryce - Annual Reports on NMR Spectroscopy, 2018 - Elsevier
We review the progress made in 11 B solid-state nuclear magnetic resonance (SSNMR) spectroscopy of crystalline materials over the past 20 years, with a focus on the applications of …
Number of citations: 22 www.sciencedirect.com
S Wearmouth - 2020 - unsworks.unsw.edu.au
This thesis details the development of synthetic routes to structural analogues of the marine alkaloid variolin B (2), a potent kinase inhibitor. Chapter One outlines the previous work on …
Number of citations: 1 unsworks.unsw.edu.au
JT Madak, CR Cuthbertson, Y Miyata… - Journal of medicinal …, 2018 - ACS Publications
We pursued a structure-guided approach toward the development of improved dihydroorotate dehydrogenase (DHODH) inhibitors with the goal of forming new interactions between …
Number of citations: 46 pubs.acs.org
R Rezende Miranda, Y Fu, X Chen… - Journal of Medicinal …, 2020 - ACS Publications
Abnormal activation of the fibroblast growth factor 19 (FGF19)/fibroblast growth factor receptor 4 (FGFR4) signaling pathway has been shown to drive the proliferation of a significant …
Number of citations: 25 pubs.acs.org
JE Grob, J Nunez, MA Dechantsreiter… - The Journal of organic …, 2011 - ACS Publications
Formyl-substituted aryl and heteroaryl MIDA boronates were prepared by a DMSO-free method and used in the first reported one-pot reductive amination–Suzuki–Miyaura cross-…
Number of citations: 42 pubs.acs.org

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